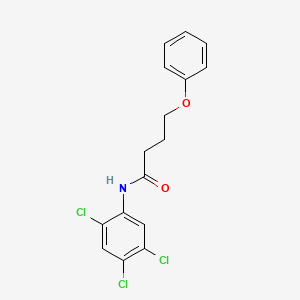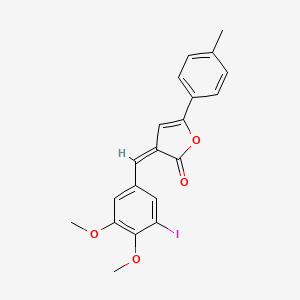![molecular formula C12H11NO4S2 B5230537 4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Mefenamic acid has been widely used in both clinical and laboratory settings due to its potent anti-inflammatory and analgesic properties.
作用機序
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain sensation. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, mefenamic acid has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair.
実験室実験の利点と制限
One of the main advantages of using mefenamic acid in laboratory experiments is its potent anti-inflammatory and analgesic properties. It can be used to study the mechanisms of inflammation and pain, which are important in several disease processes. However, one limitation of using mefenamic acid is its potential to interfere with other cellular processes due to its non-specific inhibition of COX.
将来の方向性
There are several future directions for the study of mefenamic acid. One potential area of research is the development of mefenamic acid derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of mefenamic acid as a potential cancer therapy. Further studies are needed to elucidate the mechanisms of action of mefenamic acid in cancer cells and to determine its efficacy in vivo. Finally, mefenamic acid can also be studied for its potential use in the treatment of other conditions such as neurodegenerative diseases and autoimmune disorders.
合成法
The synthesis of mefenamic acid involves several steps starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-methylbenzoic acid through a Friedel-Crafts reaction. The resulting 2-methylbenzoic acid is then reacted with thionyl chloride to yield 2-methylbenzoyl chloride. The next step involves the reaction of 2-methylbenzoyl chloride with thiophene to yield 4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid.
科学的研究の応用
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions such as menstrual cramps, arthritis, and dental pain. In addition, mefenamic acid has also been studied for its potential use in cancer treatment. Studies have shown that mefenamic acid can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-4-2-3-5-10(8)13-19(16,17)9-6-11(12(14)15)18-7-9/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJBRZWOWPHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)

![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)


![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)